

A Comprehensive Technical Guide to (2R,3S)-3-Phenylisoserine Methyl Ester

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Compound of Interest

Compound Name: (2R,3S)-3-Phenylisoserine methyl ester

Cat. No.: B159354

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R,3S)-3-Phenylisoserine methyl ester is a chiral organic compound of significant interest in the pharmaceutical industry. Its stereochemically defined structure makes it a crucial building block in the semi-synthesis of complex active pharmaceutical ingredients (APIs). This technical guide provides an in-depth overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of taxane-based anticancer drugs.

Chemical and Physical Properties

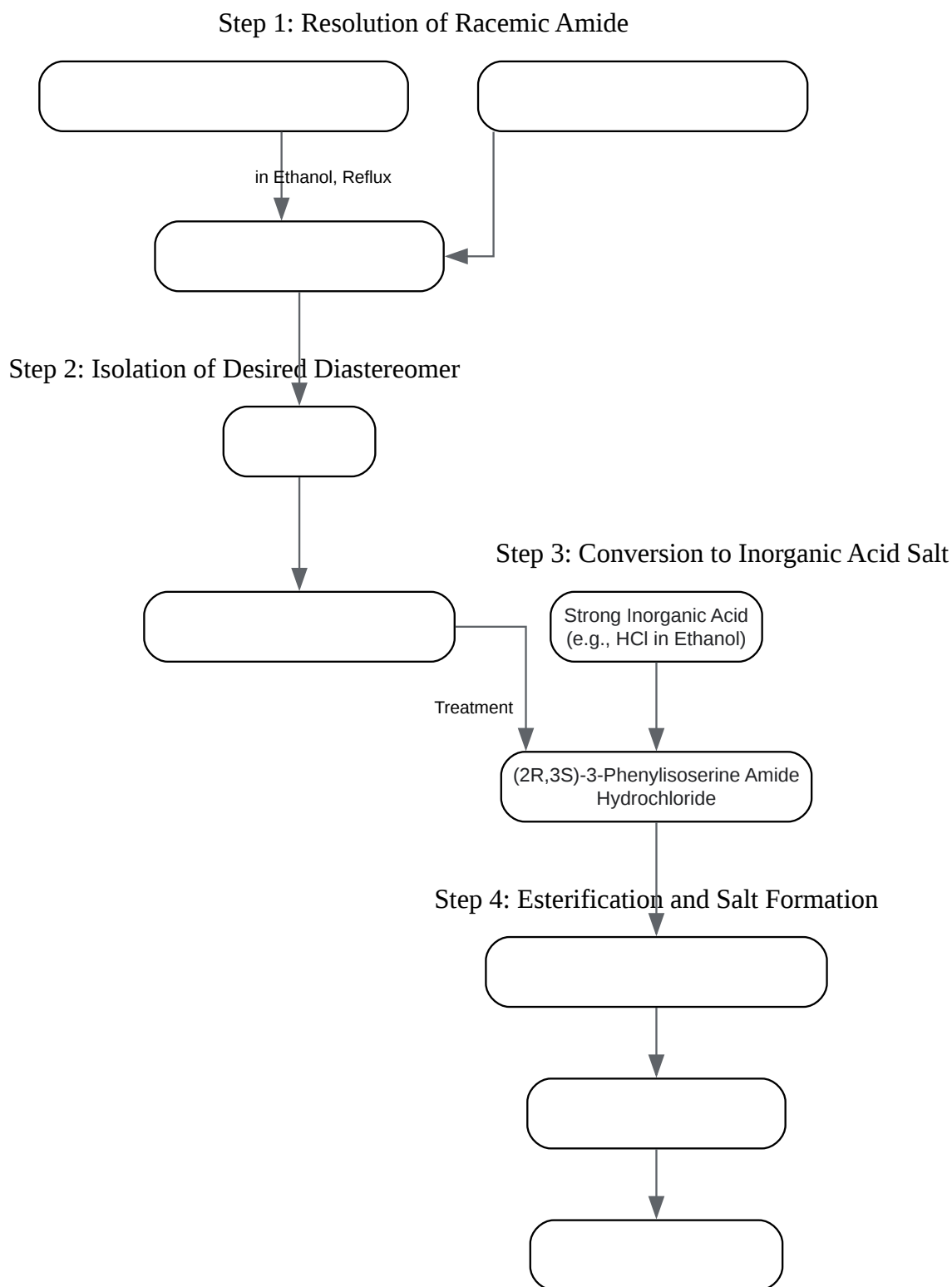
(2R,3S)-3-Phenylisoserine methyl ester, in its unprotected form, is a colorless to pale yellow solid.^[1] The compound and its more commonly handled N-protected derivatives possess distinct physical and chemical properties critical for their application in synthesis and analysis.

Property	Value	Compound	CAS Number
CAS Number	131968-74-6	rel-(2R,3S)-3-Phenylisoserine methyl ester	131968-74-6
Molecular Formula	C ₁₀ H ₁₃ NO ₃	(2R,3S)-3-Phenylisoserine methyl ester	131968-74-6
Molecular Weight	195.22 g/mol	(2R,3S)-3-Phenylisoserine methyl ester	131968-74-6
Appearance	Colorless to pale yellow solid	(2R,3S)-3-Phenylisoserine methyl ester	131968-74-6
Melting Point	178-183 °C	Methyl (2R,3S)-N-Benzoyl-3-Phenylisoserine	32981-85-4
Boiling Point	540.3 °C at 760 mmHg	Methyl (2R,3S)-N-Benzoyl-3-Phenylisoserine	32981-85-4
Density	1.236 g/cm ³	Methyl (2R,3S)-N-Benzoyl-3-Phenylisoserine	32981-85-4
Solubility	Soluble in methanol, ethanol, DMSO, and other organic solvents	Methyl (2R,3S)-N-Benzoyl-3-Phenylisoserine	32981-85-4

Enantioselective Synthesis

The synthesis of enantiomerically pure **(2R,3S)-3-Phenylisoserine methyl ester** is a critical step in its utilization for pharmaceutical applications. A common and patented method involves the resolution of racemic threo-phenylisoserine amide, followed by conversion to the desired methyl ester.^{[2][3]}

Synthesis Workflow



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Caption: Enantioselective synthesis of **(2R,3S)-3-Phenylisoserine methyl ester** acetate salt.

Experimental Protocol: Enantioselective Preparation of (2R,3S)-3-Phenylisoserine Methyl Ester Acetate Salt

This protocol is adapted from patented industrial processes.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Step 1: Resolution of Racemic threo-3-Phenylisoserine Amide

- Suspend racemic threo-3-phenylisoserine amide and an equimolar amount of (-)-dibenzoyltartaric acid in ethanol.
- Reflux the suspension for 2 hours.
- Cool the mixture to room temperature and stir for an additional 60 minutes.
- Filter the precipitate, wash with ethanol, and dry under vacuum to yield the (2R,3S)-3-phenylisoserine amide dibenzoyl-tartaric acid salt.

Step 2: Conversion to the Hydrochloride Salt

- Suspend the (2R,3S)-3-phenylisoserine amide dibenzoyl-tartaric acid salt in ethanol and heat to approximately 42 °C.
- Slowly add concentrated hydrochloric acid (32%) while maintaining the temperature around 45 °C.
- After the addition is complete, cool the mixture to 0 °C over 1 hour and stir for another hour.
- Filter the product, wash with ethanol, and dry under vacuum to obtain (2R,3S)-3-phenylisoserine amide hydrochloride.

Step 3: Esterification and Formation of the Acetate Salt

- Suspend the (2R,3S)-3-phenylisoserine amide hydrochloride in methanol.
- Slowly add gaseous HCl while maintaining the temperature at about 25 °C.

- Heat the mixture at reflux for 3 hours.
- Distill off a portion of the methanol and cool the mixture to room temperature.
- Add ethyl acetate followed by triethylamine, keeping the temperature at 25 °C.
- Distill off the solvent and add more ethyl acetate.
- The final product, **(2R,3S)-3-phenylisoserine methyl ester** acetate salt, can be crystallized from a suitable solvent system like ethyl acetate and heptane.[2]

Applications in Drug Development

The primary and most critical application of **(2R,3S)-3-Phenylisoserine methyl ester** is as a key chiral precursor for the C-13 side-chain of taxane anticancer agents, most notably Paclitaxel (Taxol®) and Docetaxel (Taxotere®).[4] The specific stereochemistry of this side chain is essential for the therapeutic efficacy of these drugs, which exert their cytotoxic effects by promoting the assembly of microtubules and inhibiting their depolymerization.

While the methyl ester itself is a synthetic intermediate, its N-benzoyl derivative has been reported to exhibit cytotoxic, antiviral, and immunomodulatory activities.[5]

Analytical Methodologies: Chiral HPLC

Ensuring the enantiomeric purity of **(2R,3S)-3-Phenylisoserine methyl ester** and its derivatives is paramount. Chiral High-Performance Liquid Chromatography (HPLC) is the standard technique for this analysis. The following table outlines a typical method for the N-benzoyl derivative, which can be adapted for the unprotected ester.

Parameter	Specification
Instrumentation	HPLC system with a UV detector
Chiral Column	Amylose-based chiral stationary phase (e.g., CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm)
Mobile Phase	Hexane and Isopropanol (e.g., 80:20 v/v)
Flow Rate	1.0 mL/min
Detection Wavelength	254 nm
Sample Preparation	Dissolve approximately 10 mg of the sample in 10 mL of the mobile phase (1 mg/mL). Filter through a 0.45 µm syringe filter before injection.
Purity Calculation	Based on the area percent of the main peak relative to the total peak area.
Enantiomeric Excess (ee) Calculation	$ee (\%) = \left[\frac{\text{Area}(2R,3S) - \text{Area}(2S,3R)}{\text{Area}(2R,3S) + \text{Area}(2S,3R)} \right] \times 100$

Signaling Pathways

Currently, there is no direct evidence to suggest that **(2R,3S)-3-Phenylisoserine methyl ester** itself is involved in specific signaling pathways. Its significance lies in its role as a structural component of taxane drugs. The taxanes, into which this molecule is incorporated, are well-known to target microtubules, leading to the activation of the spindle assembly checkpoint and subsequent induction of apoptosis. The intricate signaling cascades triggered by microtubule disruption are the subject of extensive research in cancer biology.

Conclusion

(2R,3S)-3-Phenylisoserine methyl ester is a cornerstone chiral building block in the synthesis of life-saving anticancer medications. A thorough understanding of its properties, enantioselective synthesis, and analytical characterization is essential for researchers and professionals in the field of drug development and medicinal chemistry. The methodologies outlined in this guide provide a solid foundation for the synthesis and quality control of this vital pharmaceutical intermediate.

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